molecular formula C13H16FN3 B11744117 benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11744117
M. Wt: 233.28 g/mol
InChI Key: FOWSWOHJQIOHGD-UHFFFAOYSA-N
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Description

Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method includes the use of N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine as a starting material . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce the corresponding amine.

Scientific Research Applications

Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-stacking interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine
  • 1-(2-fluoroethyl)-1H-pyrazol-5-ylmethanamine

Uniqueness

Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group can also enhance its stability and binding properties compared to similar compounds .

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H16FN3/c14-7-9-17-13(6-8-16-17)11-15-10-12-4-2-1-3-5-12/h1-6,8,15H,7,9-11H2

InChI Key

FOWSWOHJQIOHGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=NN2CCF

Origin of Product

United States

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